![molecular formula C17H16N2O B3839616 3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)
3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]
Vue d'ensemble
Description
3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone] is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as Menadione 2-(p-tolyl)hydrazone or MTH and is a derivative of Vitamin K.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone] involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the activation of various signaling pathways that ultimately result in cell death or inhibition of cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone] include the induction of apoptosis, inhibition of cell growth, and modulation of various signaling pathways. MTH has also been shown to have antioxidant properties and protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone] in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, one of the limitations of using MTH is its potential toxicity and the need for careful dosage control.
Orientations Futures
For research include the development of new antimicrobial agents and the exploration of MTH in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone] has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, MTH has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neurodegenerative diseases, MTH has been shown to have neuroprotective effects and improve cognitive function. In antimicrobial activity, MTH has been shown to have broad-spectrum activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(2Z)-2-[(4-methylphenyl)hydrazinylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-6-9-14(10-7-12)18-19-16-11-8-13-4-2-3-5-15(13)17(16)20/h2-7,9-10,18H,8,11H2,1H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWQRVJIHNLSNY-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C\2/CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[2-(4-methylphenyl)hydrazinylidene]-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



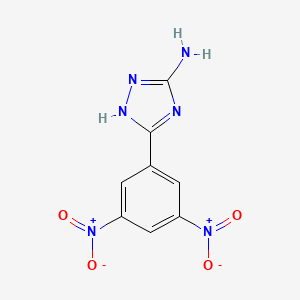
![2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)
methanone](/img/structure/B3839568.png)
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
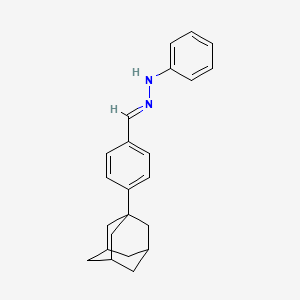
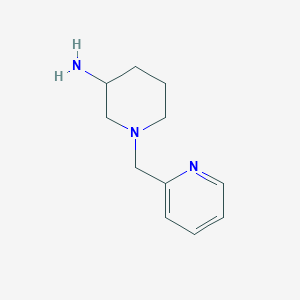
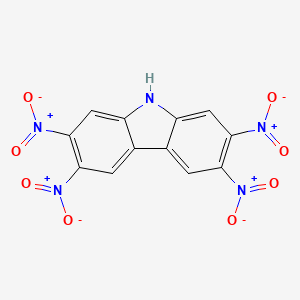
![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)
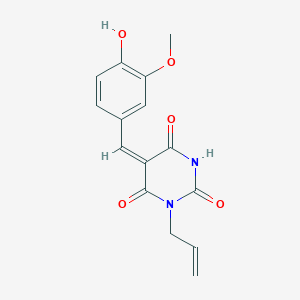
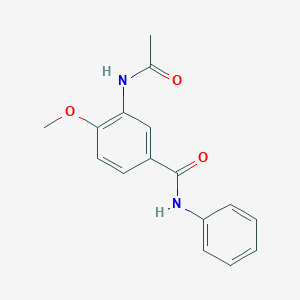
![3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3839622.png)

![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)